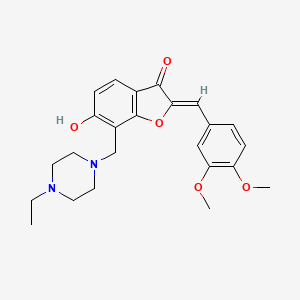
(Z)-2-(3,4-dimethoxybenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(3,4-dimethoxybenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(3,4-dimethoxybenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process starting from benzofuran derivatives. The structural formula is represented as follows:
This compound features a benzofuran core, which is crucial for its biological activity. The presence of the piperazine moiety is significant for enhancing solubility and bioavailability.
Cytotoxicity
Recent studies have demonstrated that derivatives of benzofuran exhibit significant cytotoxic effects against various cancer cell lines. For instance, this compound has been tested against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines. The compound exhibited IC50 values indicating its potential as an anticancer agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| A-549 | 15.5 |
| MCF-7 | 12.3 |
These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives are well-documented. In vitro studies have shown that this compound significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. The mechanism involves the inhibition of NF-kB signaling pathways.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 50 |
| IL-6 | 200 | 30 |
This reduction illustrates the compound's potential to manage chronic inflammatory conditions.
Antioxidant Activity
Antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have shown that this compound exhibits significant free radical scavenging activity.
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
This activity suggests that the compound could be beneficial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzofuran derivatives similar to this compound:
- Cytotoxicity Study : A study published in the International Journal of Pharmaceutical Sciences and Research reported on various synthesized benzofuran derivatives showing promising cytotoxic effects against cancer cell lines .
- Anti-inflammatory Mechanism : Research indicated that certain benzofuran compounds effectively inhibit COX enzymes and reduce nitric oxide production in macrophages, highlighting their anti-inflammatory potential .
- Antioxidant Properties : In a comparative study of various compounds, it was found that several benzofuran derivatives displayed significant antioxidant activities through DPPH assays .
Eigenschaften
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-4-25-9-11-26(12-10-25)15-18-19(27)7-6-17-23(28)22(31-24(17)18)14-16-5-8-20(29-2)21(13-16)30-3/h5-8,13-14,27H,4,9-12,15H2,1-3H3/b22-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFPJKURKLCAK-HMAPJEAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














